cIAP1 ligand 4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H31F2N5O3 |

|---|---|

Peso molecular |

439.5 g/mol |

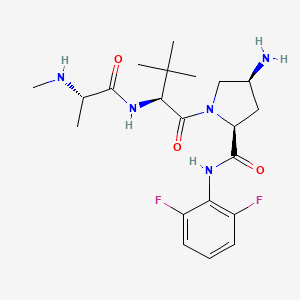

Nombre IUPAC |

(2S,4S)-4-amino-N-(2,6-difluorophenyl)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H31F2N5O3/c1-11(25-5)18(29)27-17(21(2,3)4)20(31)28-10-12(24)9-15(28)19(30)26-16-13(22)7-6-8-14(16)23/h6-8,11-12,15,17,25H,9-10,24H2,1-5H3,(H,26,30)(H,27,29)/t11-,12-,15-,17+/m0/s1 |

Clave InChI |

QESAPZFIIYNQSO-WXRXAMBDSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](C(=O)N1C[C@H](C[C@H]1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |

SMILES canónico |

CC(C(=O)NC(C(=O)N1CC(CC1C(=O)NC2=C(C=CC=C2F)F)N)C(C)(C)C)NC |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Synthesis of cIAP1 Ligand 4: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology and immunology due to its role as an E3 ubiquitin ligase that regulates inflammatory signaling and cell death pathways. The development of ligands that bind to cIAP1 is a key strategy in the generation of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a notable cIAP1 ligand, referred to herein as cIAP1 Ligand 4. This document details the scientific background, synthesis protocols, quantitative biological data, and the signaling pathways associated with cIAP1 modulation.

Introduction to cIAP1 and Its Role in Cellular Signaling

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of baculoviral IAP repeat (BIR) domains.[1] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[2] This enzymatic function is central to its role in regulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

cIAP1, in a complex with cIAP2 and TRAF2/3, is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.[3] In the non-canonical pathway, cIAP1 mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK), thereby suppressing this pathway in resting cells.[3] Upon stimulation by certain cytokines, the cIAP1/2-TRAF2/3 complex is recruited to the receptor, leading to the auto-ubiquitination and degradation of cIAP1/2 and TRAF3. This stabilizes NIK, allowing for the activation of the non-canonical NF-κB pathway.

Furthermore, cIAP1 is involved in the TNFR1 signaling complex, where it ubiquitinates RIPK1, leading to the recruitment of downstream signaling molecules and the activation of the canonical NF-κB pathway and cell survival.[4] Dysregulation of cIAP1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can bind to the BIR3 domain of cIAP1, inducing a conformational change that promotes its E3 ligase activity and subsequent auto-ubiquitination and degradation. This leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway, which can result in TNFα-dependent apoptosis in cancer cells.

The ability of small molecules to induce the degradation of cIAP1 has made them valuable components in the development of PROTACs. In a PROTAC, a cIAP1 ligand is connected via a linker to a ligand for a target protein of interest. This brings cIAP1 into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Discovery and Development of this compound

This compound is a potent E3 ligase ligand utilized in the synthesis of PROTACs. Its development is part of a broader effort to create effective IAP-based PROTACs for various therapeutic targets. The discovery of this ligand is detailed in the work by Miah et al. (2021) in the context of optimizing a series of RIPK2 PROTACs.[5] The study aimed to identify IAP binders that could be incorporated into potent PROTACs with favorable pharmacokinetic properties.

The development of cIAP1 ligands often starts from known SMAC mimetics. These compounds are designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the SMAC protein, which is the endogenous antagonist of IAPs. Structure-activity relationship (SAR) studies have led to the optimization of these peptidomimetic compounds into more drug-like small molecules with high affinity for the BIR3 domain of cIAP1.

While the specific discovery narrative of "this compound" as a standalone entity is not extensively documented, its inclusion in the RIPK2 PROTAC optimization study by Miah et al. highlights its utility as an effective cIAP1-recruiting moiety. The research focused on modifying the linker and the IAP-binding component of the PROTACs to improve properties such as solubility and metabolic stability.

Synthesis of this compound

The synthesis of this compound, as inferred from the general procedures for IAP ligands in the supplementary information of Miah et al. (2021), involves a multi-step synthetic route. A representative synthetic scheme is provided below.

Scheme 1: Representative Synthesis of a cIAP1 Ligand Core Structure

Caption: A generalized synthetic workflow for the core of a cIAP1 ligand.

Detailed Experimental Protocol (Hypothetical, based on common synthesis of similar compounds):

-

Step 1: Amide Coupling. To a solution of a suitable Boc-protected amino acid (Starting Material A, 1.0 eq) in a solvent such as dimethylformamide (DMF), a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq) are added. The mixture is stirred for a few minutes before the addition of the amine component (Starting Material B, 1.0 eq). The reaction is stirred at room temperature until completion, as monitored by LC-MS. The product (Intermediate 1) is then isolated by aqueous workup and extraction.

-

Step 2: Boc Deprotection. Intermediate 1 is dissolved in a solvent like dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the deprotected amine (Intermediate 2) as a TFA salt.

-

Step 3: Final Coupling. The crude Intermediate 2 is dissolved in DMF, and another N-protected amino acid derivative is coupled to it using HATU and DIPEA, similar to Step 1. After the reaction is complete, the final product is purified by preparative HPLC to yield the desired cIAP1 ligand core (Final Ligand Core). Further modifications, such as the introduction of the difluorophenyl group, would be carried out in subsequent steps.

Disclaimer: This is a generalized protocol. The exact reagents, conditions, and purification methods for this compound can be found in the supplementary information of Miah AH, et al. J Med Chem. 2021 Sep 9;64(17):12978-13003.

Quantitative Biological Data

The biological activity of this compound is primarily assessed through its incorporation into PROTACs and the subsequent evaluation of the degradation of the target protein. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) of the target protein. Additionally, the binding affinity of the ligand to the cIAP1 BIR3 domain is a critical determinant of its efficacy.

The following table summarizes the quantitative data for a representative RIPK2 PROTAC incorporating a cIAP1 ligand similar to this compound, as reported by Miah et al. (2021).[5]

| Compound (PROTAC) | cIAP1 Ligand | RIPK2 Binder | RIPK2 DC50 (nM) in THP-1 cells | RIPK2 Dmax (%) in THP-1 cells |

| Compound 20 | Similar to this compound | GSK-A | 0.03 | >95 |

Data extracted and adapted from Miah AH, et al. J Med Chem. 2021.

Experimental Protocols

cIAP1 BIR3 Domain Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Ki) of a ligand for the cIAP1 BIR3 domain.

-

Principle: A fluorescently labeled probe that binds to the cIAP1 BIR3 domain is used. When the probe is bound to the larger protein, it tumbles slower in solution, resulting in a higher fluorescence polarization signal. A test compound that competes with the probe for binding will displace it, leading to a decrease in the fluorescence polarization signal.

-

Protocol:

-

Recombinant human cIAP1 BIR3 domain protein is diluted in assay buffer.

-

A fluorescently labeled SMAC-derived peptide probe is added to the protein solution.

-

The test compound (this compound) is serially diluted and added to the protein-probe mixture in a microplate.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Cellular cIAP1 Degradation Assay (Western Blot)

This assay is used to confirm that the cIAP1 ligand induces the degradation of cIAP1 in cells.

-

Protocol:

-

Cells (e.g., a cancer cell line known to be sensitive to SMAC mimetics) are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the cIAP1 ligand for a specified period (e.g., 4, 8, or 24 hours).

-

After treatment, the cells are lysed, and the total protein concentration is determined using a BCA assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for cIAP1. An antibody for a loading control (e.g., GAPDH or β-actin) is also used.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.

-

Target Protein Degradation Assay for PROTACs (Western Blot or In-Cell Western)

This assay is used to measure the ability of a PROTAC containing this compound to degrade a specific target protein.

-

Protocol:

-

Cells expressing the target protein are treated with the PROTAC at various concentrations for a set time.

-

Cell lysates are prepared and analyzed by Western blot as described in section 5.2, using a primary antibody specific for the target protein.

-

Alternatively, an In-Cell Western assay can be performed. In this method, cells are fixed and permeabilized in the plate after treatment.

-

The cells are then incubated with a primary antibody against the target protein and a normalization antibody (e.g., for total protein).

-

Fluorescently labeled secondary antibodies are used for detection, and the fluorescence intensity is read on a plate reader.

-

The DC50 and Dmax values are calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of a cIAP1 ligand, both as a standalone agent and as part of a PROTAC, involves the hijacking of the ubiquitin-proteasome system.

Caption: Workflow of PROTAC-mediated protein degradation using a cIAP1 ligand.

As a standalone agent, a SMAC mimetic like this compound induces the auto-ubiquitination and degradation of cIAP1 itself.

Caption: Mechanism of cIAP1 ligand-induced auto-degradation of cIAP1.

Conclusion

This compound represents a significant tool in the development of targeted protein degraders. Its ability to potently recruit cIAP1 to proteins of interest has been demonstrated in the successful creation of highly effective PROTACs. This technical guide has provided an overview of the discovery, synthesis, and biological characterization of this important molecule. The detailed experimental protocols and an understanding of the underlying signaling pathways will aid researchers and drug development professionals in the continued exploration and application of cIAP1-based therapeutics. As the field of targeted protein degradation continues to evolve, the development and optimization of cIAP1 ligands will undoubtedly remain a key area of focus.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Function of cIAP1 as an E3 Ligase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cellular Inhibitor of Apoptosis 1 (cIAP1), also known as BIRC2, is a multifaceted protein and a pivotal member of the Inhibitor of Apoptosis (IAP) family. While initially characterized by its ability to suppress apoptosis, its primary physiological role is now understood to be that of a RING-domain E3 ubiquitin ligase. This function is central to the regulation of critical cellular signaling pathways, including inflammation, immunity, and cell survival. cIAP1's E3 ligase activity enables it to catalyze the covalent attachment of ubiquitin to substrate proteins, thereby altering their function, localization, or stability. Its key substrates include components of the TNF receptor superfamily signaling pathway, such as RIPK1, as well as other IAP family members and caspases. By controlling the ubiquitination status of these proteins, cIAP1 orchestrates the cellular decision between survival, apoptosis, and necroptosis. Dysregulation of cIAP1 is implicated in various pathologies, particularly cancer, making its E3 ligase function an attractive target for therapeutic intervention. This guide provides a comprehensive technical overview of cIAP1's E3 ligase activity, its mechanism, substrates, role in signaling, and the experimental methodologies used for its study.

Introduction: The Molecular Architecture of cIAP1

cIAP1 is a multi-domain protein whose functions are dictated by its distinct structural motifs. Understanding this architecture is key to comprehending its E3 ligase activity.

-

Baculoviral IAP Repeat (BIR) Domains: cIAP1 possesses three BIR domains (BIR1, BIR2, BIR3). These domains are crucial for mediating protein-protein interactions. Notably, the BIR3 domain binds to the endogenous IAP antagonist Smac/DIABLO and synthetic Smac mimetics, a key interaction for regulating cIAP1 activity.[1][2] The BIR domains also mediate interactions with caspases and other signaling molecules like TRAF2.[2][3]

-

Ubiquitin-Associated (UBA) Domain: This domain allows cIAP1 to bind to ubiquitin chains, potentially influencing its localization or its ability to build upon existing ubiquitin modifications on substrates.[2]

-

Caspase Activation and Recruitment Domain (CARD): The CARD domain is another protein-protein interaction module, which can facilitate the formation of larger signaling complexes.[4][5]

-

Really Interesting New Gene (RING) Domain: Located at the C-terminus, the RING domain is the catalytic heart of cIAP1, conferring its E3 ubiquitin ligase activity.[6][7] It does not bind the substrate directly but rather recruits a ubiquitin-charged E2 conjugating enzyme to facilitate the transfer of ubiquitin to the target protein.[5][6]

The Mechanism of cIAP1 E3 Ligase Activity

The E3 ligase function of cIAP1 is a critical step in the ubiquitination cascade, which involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).

-

Activation (E1): The E1 enzyme activates ubiquitin in an ATP-dependent manner.

-

Conjugation (E2): The activated ubiquitin is transferred to the active site cysteine of an E2 enzyme. cIAP1 has been shown to work with the UbcH5 subfamily of E2 enzymes.[1][8]

-

Ligation (E3): As a RING E3 ligase, cIAP1 acts as a scaffold. It simultaneously binds the substrate (often indirectly via an adaptor like TRAF2) and the ubiquitin-loaded E2 enzyme.[5][6] This proximity facilitates the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate protein.[6]

A crucial aspect of cIAP1's catalytic activity is the dimerization of its RING domain.[1] In its basal state, cIAP1 is predominantly a monomer with inhibited E3 ligase activity.[1] The binding of Smac mimetics to the BIR3 domain induces a conformational change that relieves this inhibition, promoting RING dimerization and robustly activating its E3 ligase function.[1] This activation leads to rapid auto-ubiquitination (cIAP1 ubiquitinating itself) and subsequent degradation by the proteasome, a mechanism exploited by IAP-targeting cancer therapies.[9][10]

Caption: The Ubiquitination Cascade Mediated by cIAP1.

Key Substrates and Functional Outcomes of Ubiquitination

cIAP1's E3 ligase activity targets a range of proteins, leading to diverse functional consequences depending on the substrate and the type of ubiquitin chain attached. cIAP1 can catalyze the formation of various linkages, including K11, K48, and K63-linked polyubiquitin (B1169507) chains, as well as mono-ubiquitination.[5][11][12][13]

| Substrate | Ubiquitin Linkage | Functional Outcome | References |

| RIPK1 | K11, K63, Linear | Survival/Inflammation: K63 and linear ubiquitination creates a scaffold for recruiting IKK and TAK1 complexes, leading to NF-κB and MAPK activation.[11][14] This also prevents RIPK1 from engaging in cell death complexes.[11][15] | [11][14][15] |

| cIAP1 (auto) | K6, K11, K48, K63 | Degradation/Regulation: K48-linked auto-ubiquitination, often triggered by Smac mimetics, leads to proteasomal degradation of cIAP1, removing its pro-survival function.[9][10][12] | [10][12] |

| NIK | K48 | Degradation: Constitutive ubiquitination and proteasomal degradation of NF-κB Inducing Kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[11][16][17] | [11][16][17] |

| TRAF2/TRAF3 | K48 | Degradation/Regulation: Ubiquitination and degradation of TRAF3 is required for NIK accumulation and non-canonical NF-κB activation.[11][17] cIAP1 and TRAF2 form a functional E3 ligase complex.[6][17] | [6][11][17] |

| Caspase-3 / -7 | Mono-ubiquitination | Inhibition/Degradation: Binds to and ubiquitinates effector caspases, facilitating their turnover and suppressing apoptosis.[8][13][18] | [8][13][18] |

| XIAP, cIAP2, Livin | K48, others | Degradation: The RING domain of cIAP1 can target other RING-containing IAPs for proteasomal degradation, indicating cross-regulation within the IAP family.[4][7][19] | [4][7][19] |

| BCL10 | K63 | Signaling: In ABC DLBCL, cIAP1/2 ubiquitinate BCL10, promoting the recruitment of signaling complexes required for constitutive NF-κB activity.[20] | [20] |

Role in Cellular Signaling Pathways

cIAP1's E3 ligase activity places it at the crossroads of cell life and death decisions, primarily through its modulation of TNFα signaling.

Canonical NF-κB Activation and Survival

Upon stimulation by TNFα, the TNF receptor 1 (TNFR1) recruits a signaling complex (Complex I) containing TRADD, TRAF2, and RIPK1.[15] TRAF2, in turn, recruits cIAP1.[3][14] Within Complex I, cIAP1's E3 ligase activity is essential for adding K63-linked and linear polyubiquitin chains to RIPK1.[3][14][21] These ubiquitin chains do not target RIPK1 for degradation but instead create a scaffold to recruit downstream kinases like the IKK complex (IKKα/β/γ) and TAK1.[11][14] This leads to the phosphorylation and degradation of IκBα, allowing NF-κB transcription factors to translocate to the nucleus and activate pro-survival and pro-inflammatory gene expression.[3][22]

Caption: cIAP1 in TNFα-induced canonical NF-κB signaling.

Regulation of Apoptosis and Necroptosis

When cIAP1 E3 ligase activity is absent or inhibited (e.g., by Smac mimetics), the signaling outcome of TNFα stimulation shifts dramatically from survival to death. Without ubiquitination, RIPK1 is not retained in Complex I and can dissociate to form a secondary cytosolic death-inducing complex.[14][15]

-

Apoptosis (Complex IIa): De-ubiquitinated RIPK1 can assemble with FADD and Procaspase-8 to form the "ripoptosome".[14] This complex facilitates the auto-catalytic activation of Caspase-8, triggering the executioner caspase cascade and leading to apoptosis.[9][15]

-

Necroptosis (Complex IIb / Necrosome): If Caspase-8 activity is inhibited or absent, RIPK1 can interact with and phosphorylate RIPK3.[23][24] This leads to the formation of the "necrosome," which recruits and activates the mixed lineage kinase domain-like protein (MLKL).[15] Activated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death known as necroptosis.[15]

cIAP1's E3 ligase activity is therefore a master switch, preventing the kinase activity of RIPK1 from initiating these cell death pathways.[11][25]

Caption: cIAP1 as a switch between survival and cell death.

Non-Canonical NF-κB Regulation

In contrast to its positive role in the canonical pathway, cIAP1 is a negative regulator of the non-canonical NF-κB pathway.[16][26] In unstimulated cells, a cIAP1/TRAF2 complex continuously mediates the K48-linked ubiquitination and proteasomal degradation of NIK.[11][17] Stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40) causes the recruitment of the cIAP1/TRAF2 complex to the receptor, sequestering it away from NIK.[11] This allows NIK to accumulate, leading to the processing of p100 to p52 and activation of the non-canonical NF-κB pathway.[11][26]

cIAP1 as a Therapeutic Target in Drug Development

The crucial pro-survival role of cIAP1, particularly in the context of TNFα signaling, makes it a prime target for cancer therapy.[27][28] Many cancer cells overexpress IAPs to evade apoptosis, contributing to tumor growth and resistance to chemotherapy.[10]

Smac Mimetics: These are small molecules designed to mimic the endogenous IAP antagonist Smac/DIABLO.[10][28] They bind with high affinity to the BIR domains of cIAP1/2 and XIAP.[1][10] Binding to cIAP1 induces its dimerization, unleashing its E3 ligase activity and causing rapid auto-ubiquitination and proteasomal degradation.[1] The depletion of cIAP1 sensitizes cancer cells to apoptosis, particularly in the presence of TNFα, by unleashing the death-inducing potential of RIPK1.[9][28]

| Compound Type | Target Domain(s) | Mechanism of Action | References |

| Smac Mimetics (e.g., Birinapant, LCL161) | cIAP1/2 BIR3, XIAP BIR3 | Induce cIAP1 dimerization, E3 activation, auto-ubiquitination, and degradation. This removes inhibition of apoptosis/necroptosis. | [1][10][28] |

| Direct E3 Ligase Inhibitors (e.g., D19) | cIAP1 RING Domain | Directly bind the RING domain to interfere with E2 enzyme interaction, inhibiting ubiquitination of substrates. Can suppress c-MYC oncogenic function. | [10][29] |

Quantitative Data on cIAP1 Inhibitors

| Compound | Type | Target | Affinity / Potency | Reference |

| Compound 1 (Smac Mimetic) | IAP Antagonist | cIAP1 BIR3 | Ki = 2.5 nM | [30] |

| Compound 1 (Smac Mimetic) | IAP Antagonist | cIAP2 BIR3 | Ki = 4.5 nM | [30] |

| Compound 1 (Smac Mimetic) | IAP Antagonist | XIAP BIR3 | Ki = 156 nM | [30] |

| D19 | E3 Ligase Inhibitor | cIAP1 RING Domain | IC50 = 14.1 µM (autoubiquitination) | [29] |

Appendix: Experimental Protocols

A.1. In Vitro Ubiquitination Assay

This assay directly assesses the ability of cIAP1 to ubiquitinate a substrate in a controlled, cell-free environment.

Objective: To determine if a protein of interest is a direct substrate for cIAP1-mediated ubiquitination.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant human Ubiquitin (wild-type or mutant, e.g., K48-only, K63-only)

-

Recombinant, purified cIAP1 (full-length or RING domain construct)

-

Substrate protein (purified or generated by in vitro transcription/translation, may be 35S-labeled)

-

ATP solution (100 mM)

-

Ubiquitination Reaction Buffer (10X): 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 20 mM DTT

-

SDS-PAGE loading buffer

-

Deionized water

Protocol:

-

Prepare a master mix of common reagents (Buffer, ATP, E1, E2, Ubiquitin) on ice to ensure consistency across reactions.

-

Set up the reactions in 20-50 µL final volumes. A typical reaction might contain:

-

10X Ubiquitination Buffer: 2 µL

-

ATP (100 mM): 1 µL (final conc. 5 mM)

-

E1 Enzyme (500 nM): 1 µL (final conc. 25 nM)

-

E2 Enzyme (5 µM): 1 µL (final conc. 250 nM)

-

Ubiquitin (1 mg/mL): 2 µL (final conc. ~25 µM)

-

Substrate Protein: X µL (e.g., 1 µM final concentration)

-

cIAP1 (E3) or control (GST, buffer): Y µL (e.g., 0.5 µM final concentration)

-

Deionized water: to final volume.

-

-

Important Controls:

-

-E3: A reaction lacking cIAP1 to show that ubiquitination is E3-dependent.

-

-E1/-E2: Reactions lacking E1 or E2 to confirm the requirement of the enzymatic cascade.

-

-ATP: A reaction without ATP to demonstrate energy dependence.

-

-

Initiate the reaction by adding the final component (typically ATP or the E3 ligase).

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the products by SDS-PAGE followed by:

-

Western Blotting: Use an antibody specific to the substrate protein. A ladder or smear of higher molecular weight bands above the unmodified substrate indicates ubiquitination.

-

Autoradiography: If the substrate was 35S-labeled.

-

References

- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cIAP1 Cooperatively Inhibits Procaspase-3 Activation by the Caspase-9 Apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling [mdpi.com]

- 6. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Differences of Key Proteins between Apoptosis and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The RING domain of cIAP1 mediates the degradation of RING-bearing inhibitor of apoptosis proteins by distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. pnas.org [pnas.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. [PDF] cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation | Semantic Scholar [semanticscholar.org]

- 24. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 26. researchgate.net [researchgate.net]

- 27. CIAPIN1 as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 29. researchgate.net [researchgate.net]

- 30. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

cIAP1: A Pivotal Regulator of Apoptosis and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in the regulation of apoptosis, or programmed cell death. As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of baculoviral IAP repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. This activity is central to its function, allowing it to modulate key signaling pathways, particularly the tumor necrosis factor-alpha (TNF-α) pathway, thereby influencing cell survival and death decisions. Dysregulation of cIAP1 has been implicated in numerous pathologies, most notably in cancer, where its overexpression can lead to apoptosis evasion and resistance to therapy.[1][2] This has positioned cIAP1 as a promising target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core functions of cIAP1 in apoptosis regulation, detailed experimental protocols for its study, and a summary of quantitative data to aid in research and drug development efforts.

Introduction to cIAP1 and its Role in Apoptosis

cIAP1 is a key regulator of cellular life and death decisions.[1] Initially identified for their ability to inhibit caspases, the primary executioners of apoptosis, it is now understood that the anti-apoptotic functions of cIAP1 are primarily mediated through its E3 ubiquitin ligase activity rather than direct caspase inhibition.[3][4] cIAP1 is involved in a variety of cellular processes, including inflammation, cell proliferation, and the unfolded protein response.[2] Its expression is ubiquitous across various tissues, and it can be found in the cytoplasm, at the cell membrane, and within the nucleus.[5]

The significance of cIAP1 in disease is most pronounced in oncology. Many cancer cells exploit the anti-apoptotic functions of cIAPs to evade cell death, contributing to tumor progression and resistance to chemotherapy.[1] Consequently, small-molecule inhibitors that target cIAP1 are being actively investigated as potential cancer therapeutics.[2][6]

Domain Architecture and Molecular Function

The multifunctional nature of cIAP1 is dictated by its distinct protein domains:

-

Baculoviral IAP Repeat (BIR) Domains: cIAP1 contains three BIR domains (BIR1, BIR2, and BIR3).[7] These domains are crucial for protein-protein interactions. The BIR3 domain, in particular, possesses a conserved binding groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins like Smac/DIABLO.[8] The BIR1 domain is responsible for the interaction with TNF receptor-associated factor 2 (TRAF2).[9]

-

Ubiquitin-Associated (UBA) Domain: The UBA domain binds to ubiquitin chains, which is thought to enhance the E3 ligase activity of cIAP1 by facilitating the recruitment of ubiquitin-charged E2 conjugating enzymes.[10] This domain is required for the optimal ubiquitination of substrates like Receptor-Interacting Protein Kinase 1 (RIPK1).[1][10]

-

Caspase Activation and Recruitment Domain (CARD): The function of the CARD domain in cIAP1 is less well understood compared to other domains, but it is believed to be involved in regulating the dimerization and activation of cIAP1.[7]

-

RING (Really Interesting New Gene) Finger Domain: The C-terminal RING domain is the catalytic core of cIAP1, endowing it with E3 ubiquitin ligase activity.[11] This domain is essential for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein. The dimerization of the RING domain is a critical step for its E3 ligase activity.[11][12]

cIAP1 in the TNF-α Signaling Pathway

cIAP1 is a central player in the TNF-α signaling pathway, which can lead to either cell survival and inflammation or programmed cell death. Upon binding of TNF-α to its receptor, TNFR1, a signaling complex (Complex I) is formed at the plasma membrane, which includes TRADD, TRAF2, and cIAP1.[13]

Within Complex I, cIAP1, in concert with TRAF2, mediates the K63-linked polyubiquitination of RIPK1.[14][15] This ubiquitination event serves as a scaffold to recruit downstream signaling components, leading to the activation of the NF-κB and MAPK pathways, which promote the expression of pro-survival genes.[13]

In the absence or inhibition of cIAP1, RIPK1 is not ubiquitinated and can dissociate from Complex I to form a secondary cytosolic complex (Complex II), which can trigger either apoptosis through caspase-8 activation or necroptosis.[16] Therefore, the E3 ligase activity of cIAP1 is a critical checkpoint that determines the cellular outcome of TNF-α signaling.

Signaling Pathway Diagram:

Caption: cIAP1 in TNF-α signaling.

Quantitative Data on cIAP1 Interactions and Inhibition

The following tables summarize key quantitative data related to cIAP1's binding affinities for inhibitors and its expression in cancer.

Table 1: Binding Affinities (Ki/EC50/Kd) of Small-Molecule Inhibitors and Smac Mimetics for cIAP1

| Compound/Mimetic | Target Domain | Ki / EC50 / Kd (nM) | Assay Type | Reference(s) |

| Smac-5F (fluorescent probe) | cIAP1-BIR3 | 4.8 ± 0.6 (Kd) | Fluorescence Polarization | [8] |

| Smac001 | cIAP1-BIR3 | 0.4 (EC50) | Fluorescence Polarization | [8] |

| Smac037 | cIAP1-BIR3 | Low nanomolar (EC50) | Fluorescence Polarization | [8] |

| Smac066 | cIAP1-BIR3 | High affinity | Fluorescence Polarization | [8] |

| Compound 1 (SM-122) | cIAP1-BIR3 | 2.5 (Ki) | Fluorescence Polarization | [6] |

| Compound 5 (SM-1295) | cIAP1 | <10 (Ki) | Not specified | [6] |

| Compound 7 | cIAP1 | <1 (Ki) | Not specified | [17] |

| Debio 1143 (AT-406) | cIAP1 | 1.9 (Ki) | Not specified | [18] |

| GDC-0152 | cIAP1 | <60 (Ki) | Not specified | [18] |

| CUDC-427 (GDC-0917) | cIAP1 | <60 (Ki) | Not specified | [18] |

Table 2: Cellular Activity (IC50) of cIAP1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Assay Type | Reference(s) |

| Compound 5 (SM-1295) | MDA-MB-231 | 46 | Cell Growth Inhibition | [6] |

| Compound 6 | MDA-MB-231 | 17 | Cell Growth Inhibition | [6] |

| Compound 7 | MDA-MB-231 | 200 | Cell Growth Inhibition | [17] |

| LCL161 | Hep3B | 10,230 | Single-agent activity | [18] |

| LCL161 | PLC5 | 19,190 | Single-agent activity | [18] |

Table 3: cIAP1 Expression in Breast Cancer

| Parameter | Finding | Patient Cohort | Reference(s) |

| mRNA Expression | 13.50 mean fold increase in breast cancer patients vs. healthy controls | 100 invasive ductal carcinoma patients | [19] |

| Correlation with TNM Stage | Increased mRNA expression with advanced stages (I to IV) | 100 invasive ductal carcinoma patients | [19] |

| Correlation with Survival | Higher mRNA expression associated with reduced overall survival | 100 invasive ductal carcinoma patients | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study cIAP1 function.

Immunoprecipitation of cIAP1

This protocol describes the immunoprecipitation of cIAP1 from cell lysates to study its protein-protein interactions.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Anti-cIAP1 antibody

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash Buffer (e.g., lysis buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 1x Laemmli sample buffer)

-

Isotype control IgG

Procedure:

-

Cell Lysis: Lyse cultured cells in ice-cold lysis buffer.[20] Incubate on ice for 30 minutes with periodic vortexing.[1]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Pre-clearing (Optional but Recommended): Add isotype control IgG and protein A/G beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.[20] Pellet the beads and transfer the supernatant to a fresh tube.

-

Immunoprecipitation: Add the primary anti-cIAP1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[1]

-

Bead Incubation: Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.[1]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.[1]

-

Elution: After the final wash, aspirate the supernatant and resuspend the beads in 1x Laemmli sample buffer. Boil for 5-10 minutes to elute the immunoprecipitated proteins.[1]

-

Analysis: Analyze the eluates by Western blotting.

Experimental Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of cell survival by RING-mediated regulation of inhibitor of apoptosis (IAP) protein abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF-α induced c-IAP1/TRAF2 complex translocation to a Ubc6-containing compartment and TRAF2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. mdpi.com [mdpi.com]

- 17. c-IAP1 and UbcH5 promote K11-linked polyubiquitination of RIP1 in TNF signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression and Correlation of Cell-Free cIAP-1 and cIAP-2 mRNA in Breast Cancer Patients: A Study from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]

cIAP1: A Pivotal E3 Ligase in the NF-κB Signaling Nexus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular inhibitor of apoptosis 1 (cIAP1), a member of the inhibitor of apoptosis (IAP) protein family, has emerged as a critical regulator of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Beyond its initial characterization in apoptosis, cIAP1's intrinsic E3 ubiquitin ligase activity is now understood to be a central mechanism governing both the canonical and non-canonical NF-κB pathways. This technical guide provides a comprehensive overview of the multifaceted role of cIAP1 in NF-κB signaling, its significance as a therapeutic target, and detailed protocols for its investigation.

Introduction to cIAP1 and NF-κB Signaling

The NF-κB family of transcription factors plays a crucial role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] The activity of NF-κB is tightly controlled by two major signaling pathways: the canonical and non-canonical pathways. Cellular IAP1 (also known as BIRC2) and its close homolog cIAP2 (BIRC3) are key players in orchestrating these signaling cascades.[2] These proteins contain multiple baculoviral IAP repeat (BIR) domains, a caspase recruitment domain (CARD), and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[3] This enzymatic function is central to cIAP1's ability to modulate NF-κB signaling by catalyzing the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability.

The Dichotomous Role of cIAP1 in NF-κB Signaling

cIAP1 exhibits a dual and context-dependent role in regulating NF-κB, acting as both a positive regulator of the canonical pathway and a negative regulator of the non-canonical pathway.[4]

Positive Regulation of Canonical NF-κB Signaling

The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα).[5] Upon TNFα binding to its receptor, TNFR1, a receptor-associated signaling complex (Complex I) is formed, which includes TRADD, TRAF2, and RIPK1.[6] cIAP1, in conjunction with TRAF2, is recruited to this complex.[6][7]

Within Complex I, the E3 ligase activity of cIAP1 is essential for the K63-linked polyubiquitination of RIPK1.[8][9][10] This non-degradative ubiquitination serves as a scaffold to recruit downstream signaling components, including the IKK (IκB kinase) complex and the LUBAC (linear ubiquitin chain assembly complex).[2][11] The activated IKK complex then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/RelA) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[8] Studies have shown that the combined absence of cIAP1 and cIAP2 severely blunts TNFα-induced NF-κB activation and sensitizes cells to apoptosis.[7][10][12]

Figure 1. Canonical NF-κB Signaling Pathway Activation by TNFα.

Negative Regulation of Non-Canonical NF-κB Signaling

In contrast to its role in the canonical pathway, cIAP1 is a key negative regulator of the non-canonical NF-κB pathway.[2][11] This pathway is activated by a subset of TNFR superfamily members, such as BAFF-R and CD40.[13] The central kinase in this pathway is NF-κB-inducing kinase (NIK).

In unstimulated cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously mediates the K48-linked ubiquitination and subsequent proteasomal degradation of NIK, keeping its levels low and the pathway inactive.[13][14][15] Upon receptor stimulation, the TRAF2/TRAF3/cIAP1 complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3 and cIAP1 itself.[14] This process stabilizes NIK, allowing it to accumulate and phosphorylate and activate IKKα.[14] Activated IKKα then phosphorylates the p100 subunit of the p100/RelB NF-κB complex, leading to its processing into p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of genes involved in lymphoid organogenesis and B-cell maturation.[13]

Figure 2. Non-Canonical NF-κB Signaling Pathway Regulation by cIAP1.

cIAP1 as a Therapeutic Target

The critical role of cIAP1 in promoting cell survival and inflammation through NF-κB has made it an attractive target for drug development, particularly in oncology. Overexpression of cIAP1 is observed in various cancers and is often associated with therapeutic resistance.

SMAC Mimetics

Small molecule mimetics of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC), have been developed to target IAPs.[16][17] These compounds bind to the BIR domains of cIAP1 and cIAP2, inducing a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[5][18]

The degradation of cIAP1 has two major consequences:

-

Inhibition of Canonical NF-κB Signaling: By depleting cIAP1, SMAC mimetics can block TNFα-induced canonical NF-κB activation, thereby sensitizing cancer cells to apoptosis.[16][19]

-

Activation of Non-Canonical NF-κB Signaling: The degradation of cIAP1 leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway.[5][20] This can result in the production of TNFα, which in the absence of the pro-survival signals from the canonical pathway, can induce apoptosis in an autocrine or paracrine manner.[20]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of SMAC mimetics with cIAP1 and their effect on its degradation.

Table 1: Binding Affinities of SMAC Peptide and Mimetics to cIAP1/2 BIR Domains

| Compound | Target Domain | KD / Ki (nM) | Assay Type | Reference |

| SMAC peptide | cIAP1-BIR3 | 860 ± 100 | Fluorescence Polarization | [17] |

| SMAC peptide | cIAP2-BIR3 | 340 ± 40 | Fluorescence Polarization | [17] |

| Potent SMAC Mimetic | cIAP1-BIR3 | 9 | Fluorescence Polarization | [17] |

| Potent SMAC Mimetic | cIAP2-BIR3 | 27 | Fluorescence Polarization | [17] |

Table 2: IC50 Values for SMAC Mimetic-Induced cIAP1 Degradation

| SMAC Mimetic | Cell Line | IC50 for cIAP1 Degradation | Assay Method | Reference |

| Birinapant | A375-GFP-cIAP1 | < 10 nM | Flow Cytometry (GFP fluorescence) | [16] |

Experimental Protocols

Investigating the intricate role of cIAP1 in NF-κB signaling requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Figure 3. A Representative Experimental Workflow.

NF-κB Luciferase Reporter Assay

This assay quantifies NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct.

-

Complete DMEM medium.

-

TNFα (recombinant human).

-

Test compounds (e.g., SMAC mimetics).

-

White, opaque 96-well cell culture plates.

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed 5 x 104 cells per well in a 96-well plate and incubate overnight.[14]

-

Compound Treatment: Pre-treat cells with your test compound or vehicle control for 1 hour.[14]

-

Stimulation: Add TNFα to a final concentration of 10 ng/mL to the appropriate wells.[14]

-

Incubation: Incubate for 6 hours at 37°C.[14]

-

Cell Lysis: Remove the medium, wash with PBS, and lyse the cells according to the luciferase assay kit manufacturer's instructions.[21]

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure luminescence using a plate-reading luminometer.[21][22]

-

Data Analysis: Normalize the firefly luciferase signal to a co-transfected Renilla luciferase control to account for differences in transfection efficiency and cell viability.[22] Express the results as fold induction over the unstimulated control.

Co-Immunoprecipitation (Co-IP) of cIAP1 and TRAF2

This protocol is for determining the in vivo interaction between cIAP1 and TRAF2.

Materials:

-

Cells expressing endogenous or tagged cIAP1 and TRAF2.

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20, with protease and phosphatase inhibitors).[3]

-

Anti-TRAF2 antibody or control IgG.

-

Protein A/G magnetic beads.

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Cell Lysis: Lyse cells in ice-cold IP lysis buffer.[3]

-

Pre-clearing (Optional): Incubate the lysate with Protein A/G beads to reduce non-specific binding.[23]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TRAF2 antibody or control IgG overnight at 4°C.[3]

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against cIAP1 and TRAF2.[11]

In Vitro Ubiquitination Assay for cIAP1 Activity

This assay directly measures the E3 ligase activity of cIAP1.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b).

-

Recombinant cIAP1 (E3 ligase).

-

Recombinant substrate (e.g., NIK or RIPK1).

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM ATP, 2 mM MgCl2, 2 mM DTT).[24]

-

SDS-PAGE and Western blotting reagents.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, substrate, and ATP in the ubiquitination buffer.[18][24]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).[24]

-

Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-substrate or anti-ubiquitin antibody to detect the appearance of higher molecular weight ubiquitinated species.[18]

siRNA-mediated Knockdown of cIAP1 and Validation

This protocol is for reducing cIAP1 expression to study its function.

Materials:

-

siRNA targeting cIAP1 and non-targeting control siRNA.

-

Lipofectamine RNAiMAX or a similar transfection reagent.

-

Opti-MEM reduced-serum medium.

-

RNA isolation kit.

-

qRT-PCR reagents (primers for cIAP1 and a housekeeping gene).

-

Cell lysis buffer and Western blotting reagents.

Protocol:

-

Transfection: Transfect cells with cIAP1 siRNA or control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.[25]

-

Incubation: Incubate the cells for 24-48 hours to allow for knockdown of the target protein.[25]

-

Validation by qRT-PCR:

-

Validation by Western Blot:

-

Lyse the cells and determine protein concentration.

-

Perform Western blotting using an anti-cIAP1 antibody to confirm the reduction in protein levels.

-

Conclusion

cIAP1 stands as a central regulator in the complex network of NF-κB signaling. Its ability to act as both an activator of the canonical pathway and an inhibitor of the non-canonical pathway underscores its importance in maintaining cellular homeostasis. The development of SMAC mimetics that target cIAP1 for degradation has provided a powerful tool for both studying its function and for therapeutic intervention in diseases like cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the multifaceted roles of cIAP1 and to explore its potential as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subcellular fractionation protocol [abcam.com]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]

- 10. HKU Scholars Hub: Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation [hub.hku.hk]

- 11. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Caspase-9b interacts directly with cIAP1 to drive agonist-independent activation of NF-κB and lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cIAP1 Localizes to the nuclear compartment and modulates the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. moodle2.units.it [moodle2.units.it]

- 24. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of cIAP1 Ligand Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of apoptosis and inflammatory signaling pathways.[1][2][3] As a member of the Inhibitor of Apoptosis (IAP) protein family, it is characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain which confers E3 ubiquitin ligase activity.[4][5][6][7] The multifaceted roles of cIAP1 in cell survival and signaling are intricately linked to its ability to bind a variety of endogenous and synthetic ligands. Dysregulation of cIAP1 is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[3][8] This technical guide provides an in-depth exploration of the structural basis of cIAP1 ligand binding, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Core Concepts: cIAP1 Structure and Ligand Recognition

The modular architecture of cIAP1 dictates its diverse interaction landscape. The BIR domains serve as the primary docking sites for various protein and peptide ligands, while the RING domain is responsible for the enzymatic transfer of ubiquitin to target proteins, including itself (autoubiquitination).[4][9][10][11]

-

BIR Domains: These domains are crucial for protein-protein interactions.[5][7]

-

BIR1: Primarily mediates the interaction with TNF receptor-associated factor 2 (TRAF2).[5][12]

-

BIR2 & BIR3: Possess a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins like SMAC/Diablo (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI).[5][13] Synthetic small molecules that mimic this interaction, known as SMAC mimetics, are a major class of cIAP1 antagonists.[8][13]

-

-

RING Domain: The catalytic core of cIAP1's E3 ubiquitin ligase function. Ligand binding to the BIR domains can allosterically regulate the activity of the RING domain, often by promoting its dimerization, which is essential for E3 ligase activity.[4][14] Binding of SMAC mimetics, for instance, induces a conformational change that relieves the autoinhibition of the RING domain, leading to enhanced autoubiquitination and subsequent proteasomal degradation of cIAP1.[4][14][15]

Quantitative Ligand Binding Data

The affinity of various ligands for cIAP1, particularly its BIR3 domain, has been quantified using several biophysical techniques. The following tables summarize key binding data for a selection of SMAC mimetics.

Table 1: Binding Affinities (Ki) of SMAC Mimetics for cIAP1-BIR3

| Compound | Ki (nM) for cIAP1-BIR3 | Selectivity for cIAP1 over XIAP-BIR3 | Reference |

| Compound 1 (SM-122) | 2.5 | 62.4 | [3] |

| Compound 2 | 4.7 | 68.7 | [3] |

| Compound 3 (p-F) | 1.8 | 218 | [3] |

| Compound 4 (p-Cl) | 1.1 | 791 | [3] |

| Compound 5 (p-Br) | 3.2 | 962 | [3] |

| Compound 7 | <1 | 36 (for XIAP) | [16] |

Table 2: EC50 and Dissociation Constants (Kd) for SMAC Mimetics with cIAP1-BIR3

| Compound | EC50 (nM) for cIAP1-BIR3 | Kd (nM) for cIAP1-BIR3 | Reference |

| Smac001 | 1.8 ± 0.3 | - | [17] |

| Smac005 | 7.6 ± 0.5 | - | [17] |

| Smac010 | 10.9 ± 0.8 | - | [17] |

| Smac037 | 1.1 ± 0.1 | - | [17] |

| Smac066 | 3.4 ± 0.3 | - | [17] |

| Smac-5F (fluorescent probe) | - | 4.8 ± 0.6 | [17] |

Signaling Pathways Involving cIAP1

cIAP1 is a critical node in several signaling pathways, most notably the canonical and non-canonical NF-κB pathways, which regulate inflammation, immunity, and cell survival.

Canonical NF-κB Pathway

Upon stimulation by cytokines such as TNFα, cIAP1 is recruited to the receptor complex via its interaction with TRAF2.[4] Here, it mediates the K63-linked polyubiquitination of RIPK1, creating a scaffold for the recruitment and activation of the IKK complex.[4][13] Activated IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.

References

- 1. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of apoptosis, inflammation, and cell proliferation.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of baculoviral IAP repeat (BIR) domains, a ubiquitin-associated (UBA) domain, a caspase recruitment domain (CARD), and a C-terminal RING E3 ubiquitin ligase domain.[2] This multifaceted domain architecture allows cIAP1 to function as a key signaling node, integrating various cellular stress signals to determine cell fate.[3][4] Dysregulation of cIAP1 expression and activity is frequently observed in various cancers, making it an attractive therapeutic target for the development of novel anti-cancer agents.[5] This technical guide provides a comprehensive overview of the core biology of cIAP1, its ligands, their mechanisms of action, and the experimental protocols to study them.

Core Functions and Signaling Pathways of cIAP1

cIAP1 exerts its influence on cellular processes primarily through its E3 ubiquitin ligase activity.[5] It plays a critical role in both the canonical and non-canonical NF-κB signaling pathways, as well as in the regulation of apoptosis.

1. Regulation of NF-κB Signaling:

-

Canonical NF-κB Pathway: Upon stimulation by cytokines such as TNFα, cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[2][6] This ubiquitination event serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent activation of the canonical NF-κB pathway, which promotes cell survival and inflammation.[2][7]

-

Non-Canonical NF-κB Pathway: In the absence of a stimulus, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, keeping the non-canonical pathway inactive.[8][9] Upon stimulation of certain TNFR superfamily members, this complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3. This stabilizes NIK, which then activates IKKα, leading to the processing of p100 to p52 and the activation of the non-canonical NF-κB pathway.[8][10]

2. Regulation of Apoptosis:

By promoting the ubiquitination and subsequent activation of pro-survival signaling pathways like NF-κB, cIAP1 indirectly inhibits apoptosis.[2] Furthermore, the ubiquitination of RIPK1 by cIAP1 prevents its incorporation into a death-inducing complex (Complex II) with FADD and caspase-8.[3] When cIAP1 levels or activity are diminished, RIPK1 is not ubiquitinated and can assemble into Complex II, leading to caspase-8 activation and apoptosis.[2][11]

Caption: cIAP1 signaling pathways in NF-κB activation and apoptosis.

cIAP1 Ligands: Mechanisms and Quantitative Data

The therapeutic potential of targeting cIAP1 has led to the development of several classes of ligands, most notably SMAC mimetics and Bestatin-based compounds.

SMAC Mimetics

Second mitochondrial activator of caspases (SMAC) mimetics are small molecules designed to mimic the N-terminal AVPI tetrapeptide of the endogenous IAP antagonist SMAC/DIABLO.[5] By binding to the BIR domains of cIAP1, SMAC mimetics induce a conformational change that promotes the dimerization of the RING domain, leading to cIAP1's auto-ubiquitination and subsequent proteasomal degradation.[12][13] This degradation of cIAP1 has two major consequences: the stabilization of NIK and activation of the non-canonical NF-κB pathway, and the sensitization of cells to TNFα-induced apoptosis.[5][12]

Quantitative Data for Selected SMAC Mimetics:

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | MDA-MB-231 Cell Growth IC50 (nM) | Reference |

| SM-337 (1) | 2.5 | 4.5 | 156 | 2300 | [14][15] |

| Compound 3 | 1.8 | 4.9 | 392 | 1800 | [15] |

| Compound 4 | 1.1 | 3.0 | 870 | 1100 | [15] |

| Compound 5 | 3.2 | 9.5 | 3078 | 400 | [15] |

| Birinapant | <1 (Kd) | - | >1 (Kd) | - | [16] |

| LCL161 | - | - | - | - | [11] |

| AZD5582 | 15 (IC50) | 21 (IC50) | 15 (IC50) | <1 | [11] |

Bestatin-Based Ligands

Bestatin (B1682670) and its derivatives, such as methylbestatin (MeBS) and actinonin (B1664364), represent another class of cIAP1 ligands.[7][17] These compounds have been shown to promote the degradation of cIAP1, leading to the sensitization of cancer cells to apoptosis.[18] The precise mechanism involves the direct binding of these analogs to the BIR3 domain of cIAP1, which activates its E3 ligase activity and induces auto-ubiquitination and degradation.[18]

Quantitative Data for Selected Bestatin-Based Ligands:

| Compound | cIAP1 Degradation IC50 (µM) | Reference |

| HAB-5A | 0.53 | [7] |

| Actinonin | - | [19] |

Note: While direct binding affinities (Ki/Kd) for Bestatin-based ligands to cIAP1 are not as extensively published as for SMAC mimetics, their potency is often characterized by their ability to induce cIAP1 degradation. Actinonin is a potent reversible peptide deformylase (PDF) inhibitor with a Ki of 0.28 nM and also inhibits several matrix metalloproteinases (MMPs).[19]

Experimental Protocols

A variety of in vitro and cell-based assays are essential for characterizing the activity of cIAP1 ligands.

Fluorescence Polarization (FP) Competition Assay for Binding Affinity

This assay measures the binding of a fluorescently labeled probe to the BIR domain of cIAP1 and the ability of a test compound to compete for this binding.

Materials:

-

Purified recombinant cIAP1 BIR3 domain

-

Fluorescently labeled probe (e.g., a fluorescein-labeled SMAC-derived peptide)

-

Test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of cIAP1 BIR3 and the fluorescent probe in assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute the test compounds in assay buffer.

-

In a 384-well plate, add the cIAP1/probe solution to wells containing the diluted test compounds or vehicle control.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Fluorescence Polarization competition assay.

In Vitro Ubiquitination Assay

This assay directly assesses the E3 ligase activity of cIAP1 and its modulation by ligands.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant cIAP1

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl2, 0.5 mM DTT)

-

Test compounds

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Anti-ubiquitin antibody and anti-cIAP1 antibody

Procedure:

-

Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and cIAP1 in reaction buffer.

-

Add the test compound or vehicle control to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains and an anti-cIAP1 antibody to visualize cIAP1 auto-ubiquitination.

Caption: Workflow for an in vitro ubiquitination assay.

Cell-Based cIAP1 Degradation Assay (Western Blot)

This assay determines the ability of a ligand to induce the degradation of endogenous cIAP1 in cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

-

Primary antibodies: anti-cIAP1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified time course (e.g., 1, 2, 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and Western blotting as described in the in vitro ubiquitination assay protocol.

-

Probe the membrane with an anti-cIAP1 antibody to detect cIAP1 levels and an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the extent of cIAP1 degradation.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of cIAP1 ligands on cancer cells.

Materials:

-

Cancer cell line

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

cIAP1 stands as a critical regulator at the crossroads of cell survival and death. Its multifaceted role in key signaling pathways, particularly in the context of cancer, has established it as a promising therapeutic target. The development of cIAP1 ligands, such as SMAC mimetics and Bestatin-based compounds, has provided valuable tools for both basic research and clinical investigation. The methodologies outlined in this guide offer a robust framework for the continued exploration of cIAP1 biology and the discovery and characterization of novel cIAP1-targeting therapeutics. As our understanding of the intricate regulatory networks governed by cIAP1 deepens, so too will the opportunities for innovative and effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 5. mdpi.com [mdpi.com]

- 6. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

- 12. Posttranscriptional Downregulation of c-IAP2 by the Ubiquitin Protein Ligase c-IAP1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

Small Molecule Mimics of Smac/DIABLO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of small molecule mimics of the Second Mitochondria-derived Activator of Caspases (Smac), also known as Direct IAP-Binding protein with low pI (DIABLO). These agents, known as Smac mimetics, are a promising class of targeted cancer therapeutics designed to induce apoptosis by antagonizing the Inhibitor of Apoptosis Proteins (IAPs). This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to IAPs and the Role of Smac/DIABLO

The Inhibitor of Apoptosis (IAP) protein family are key regulators of programmed cell death.[1] Several members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[1] These proteins exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.

Smac/DIABLO is an endogenous mitochondrial protein that acts as a natural antagonist to IAPs.[2] In response to apoptotic stimuli, Smac is released from the mitochondria into the cytosol where it binds to IAPs, thereby neutralizing their inhibitory effect on caspases and promoting apoptosis.[2] This interaction is mediated by a conserved N-terminal four-amino-acid sequence in Smac, Alanine-Valine-Proline-Isoleucine (AVPI).[3]

Mechanism of Action of Smac Mimetics

Small molecule Smac mimetics are designed to mimic the AVPI motif of endogenous Smac, thereby acting as IAP antagonists.[4] They can be broadly categorized into monovalent and bivalent compounds.[5] Monovalent mimetics contain a single Smac-mimicking moiety, while bivalent mimetics consist of two such moieties connected by a linker, designed to mimic the dimeric nature of native Smac.[3]

The primary mechanisms of action of Smac mimetics are twofold:

-

Degradation of cIAP1 and cIAP2 : The binding of Smac mimetics to the BIR3 domain of cIAP1 and cIAP2 induces a conformational change that triggers their auto-ubiquitination and subsequent rapid degradation by the proteasome.[3][6]

-